molecular formula C7H10FN3 B13336265 3-Fluoro-4-(pyrrolidin-3-yl)-1H-pyrazole

3-Fluoro-4-(pyrrolidin-3-yl)-1H-pyrazole

Cat. No.: B13336265
M. Wt: 155.17 g/mol
InChI Key: WODUQGHCGFTHDT-UHFFFAOYSA-N
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Description

3-Fluoro-4-(pyrrolidin-3-yl)-1H-pyrazole is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a fluorine atom and a pyrrolidinyl group, which contributes to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(pyrrolidin-3-yl)-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a hydrazine derivative with a fluorinated ketone, followed by the introduction of the pyrrolidinyl group through nucleophilic substitution. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and catalysts like palladium or copper to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(pyrrolidin-3-yl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom or the pyrrolidinyl group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.

    Substitution: Nucleophiles like amines, thiols; often in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce pyrazolidines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

3-Fluoro-4-(pyrrolidin-3-yl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(pyrrolidin-3-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-(pyrrolidin-3-yl)pyridine
  • 3-Fluoro-4-(pyrrolidin-1-yl)phenyl)ethanone
  • N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide

Uniqueness

Compared to similar compounds, 3-Fluoro-4-(pyrrolidin-3-yl)-1H-pyrazole stands out due to its specific substitution pattern on the pyrazole ring, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H10FN3

Molecular Weight

155.17 g/mol

IUPAC Name

5-fluoro-4-pyrrolidin-3-yl-1H-pyrazole

InChI

InChI=1S/C7H10FN3/c8-7-6(4-10-11-7)5-1-2-9-3-5/h4-5,9H,1-3H2,(H,10,11)

InChI Key

WODUQGHCGFTHDT-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=C(NN=C2)F

Origin of Product

United States

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